

# **Application Notes and Protocols for GPR110 Immunohistochemistry in Tumor Samples**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GB-110    |           |
| Cat. No.:            | B10772786 | Get Quote |

## For Researchers, Scientists, and Drug Development Professionals

Introduction

GPR110, also known as ADGRF1, is an adhesion G protein-coupled receptor (GPCR) that has garnered increasing interest in oncology research. Emerging evidence suggests its involvement in tumor progression, metastasis, and its potential as a prognostic biomarker in various cancers.[1][2][3] Upregulation of GPR110 has been observed in several malignancies, including triple-negative breast cancer (TNBC), HER2+ breast cancer, lung adenocarcinoma, prostate cancer, glioma, and osteosarcoma, often correlating with poorer clinical outcomes.[4] [5][6] These findings underscore the importance of accurately detecting and quantifying GPR110 expression in tumor tissues for both basic research and clinical applications. This document provides a detailed protocol for the immunohistochemical (IHC) staining of GPR110 in formalin-fixed, paraffin-embedded (FFPE) tumor samples, along with data on its expression in various cancers and an overview of its signaling pathways.

### **GPR110 Signaling Pathway**

GPR110 is a member of the adhesion GPCR family, characterized by a large extracellular domain and a seven-transmembrane domain. It can be activated by its endogenous ligand, synaptamide. Upon activation, GPR110 can couple to various G proteins, including Gq, Gs, Gi, and G12/13, to initiate downstream signaling cascades. For instance, in triple-negative breast



cancer, GPR110 has been shown to engage the RAS signaling pathway through Gαs activation, promoting epithelial-to-mesenchymal transition (EMT) and cancer stem cell (CSC) phenotypes.[6]

Extracellular Space Synaptamide binds Plasma Membrane **GPR110** (ADGRF1) activates activates activates activates Intracellular Space G12/13 G\_s G\_i G\_q Other Downstream **RAS Pathway** cAMP Pathway **Effectors** Tumor Progression, Metastasis, EMT

**GPR110 Signaling Pathway** 

Click to download full resolution via product page



Caption: GPR110 signaling cascade.

## **GPR110 Expression in Human Tumors**

The following table summarizes the expression of GPR110 in various human cancers as determined by immunohistochemistry and other methods. High expression is frequently correlated with more aggressive disease and poorer prognosis.



| Tumor Type                | GPR110<br>Expression Level | Key Findings                                                                                                                                                           | Reference(s) |
|---------------------------|----------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Breast Cancer             |                            |                                                                                                                                                                        |              |
| Triple-Negative<br>(TNBC) | Significantly Higher       | Expression is significantly higher in TNBC patient tissues compared to other subtypes. High expression is associated with poor prognosis.                              | [5][6]       |
| HER2+                     | Significantly Higher       | Gene expression is significantly higher in HER2+ and basal-like subtypes compared to luminal A and B subtypes.                                                         | [4]          |
| Lung Cancer               |                            |                                                                                                                                                                        |              |
| Adenocarcinoma            | Higher                     | GPR110 mRNA and protein expression are significantly higher in lung cancer tissues compared to normal tissues. High expression was found in 62.5% of a patient cohort. | [7]          |
| Glioma                    | Higher                     | GPR110 is highly expressed in some patients and is correlated with advanced disease stages. It serves as an independent                                                | [3]          |



|                 |             | prognostic biomarker for overall survival.                                                                                                                   |        |
|-----------------|-------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------|--------|
| Osteosarcoma    | Higher      | Overexpression is correlated with the advanced stage of the disease. Patients with high GPR110 expression have significantly poorer 5-year overall survival. | [1][2] |
| Prostate Cancer | Upregulated | GPR110 is reported to be upregulated in prostate cancers.                                                                                                    |        |

## Detailed Immunohistochemistry Protocol for GPR110

This protocol is a general guideline for the immunohistochemical staining of GPR110 in FFPE tumor samples. Optimization may be required for specific antibodies and tissue types.

#### Materials

- FFPE tumor tissue sections (4-5 μm) on charged slides
- Xylene
- Ethanol (100%, 95%, 80%, 70%)
- · Deionized or distilled water
- Antigen retrieval buffer (e.g., 0.01M Sodium Citrate buffer, pH 6.0)
- Wash buffer (e.g., Tris-buffered saline with 0.1% Tween-20, TBS-T)
- Hydrogen peroxide (3%) for blocking endogenous peroxidase







- Protein block solution (e.g., normal serum from the secondary antibody host species)
- Primary antibody against GPR110 (anti-GPR110)
- Biotinylated secondary antibody
- Streptavidin-horseradish peroxidase (HRP) conjugate
- Chromogen substrate (e.g., DAB)
- Counterstain (e.g., Hematoxylin)
- · Mounting medium

**Experimental Workflow** 





Click to download full resolution via product page

Caption: GPR110 IHC experimental workflow.



#### Procedure

- Deparaffinization and Rehydration:
  - Immerse slides in two changes of xylene for 5 minutes each.
  - Rehydrate sections by sequential immersion in 100% ethanol (2 changes, 3 minutes each), 95% ethanol (2 changes, 3 minutes each), 80% ethanol (1 change, 3 minutes), and finally rinse in distilled water.

#### Antigen Retrieval:

- Perform heat-induced epitope retrieval by steaming slides in 0.01M sodium citrate buffer (pH 6.0) at 95-100°C for 20-40 minutes.
- Allow slides to cool in the buffer at room temperature for 20 minutes.
- Rinse with TBS-T.

#### Blocking:

- Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
- Rinse with TBS-T.
- Apply a universal protein block and incubate for 20 minutes at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation:
  - Drain the protein block from the slides.
  - Apply the diluted anti-GPR110 primary antibody.
  - Incubate for 45 minutes at room temperature or overnight at 4°C.
- Secondary Antibody and Detection:



- o Rinse slides with TBS-T.
- Apply a biotinylated secondary antibody and incubate for 30 minutes at room temperature.
- Rinse with TBS-T.
- Apply streptavidin-HRP and incubate for 30 minutes at room temperature.
- Rinse with TBS-T.
- Chromogen and Counterstaining:
  - Apply the DAB chromogen substrate and incubate until the desired stain intensity develops (typically 5-15 minutes).
  - Rinse gently with distilled water to stop the reaction.
  - Counterstain with hematoxylin.
  - Rinse with distilled water.
- Dehydration and Mounting:
  - Dehydrate the sections through graded ethanol (80%, 95%, 100%).
  - Clear in xylene.
  - Apply a coverslip using a permanent mounting medium.

#### Data Analysis and Interpretation

- GPR110 staining is typically observed in the cytoplasm and/or on the cell membrane.
- The staining intensity can be scored semi-quantitatively (e.g., 0 = no staining, 1+ = weak, 2+ = moderate, 3+ = strong).
- The percentage of positively stained tumor cells should also be recorded.



- An H-score can be calculated by multiplying the intensity score by the percentage of positive cells.
- Appropriate positive and negative controls should always be included to ensure the validity of the staining.

#### Troubleshooting

- No Staining: Check antibody dilution, incubation times, and antigen retrieval conditions.
  Ensure the primary antibody is suitable for IHC on FFPE tissues.
- High Background: Ensure adequate blocking steps. Use a high-quality protein block. Titrate the primary and secondary antibodies.
- Non-specific Staining: Check for endogenous peroxidase or biotin activity. Ensure proper rinsing between steps.

#### Conclusion

The immunohistochemical detection of GPR110 in tumor samples is a valuable tool for investigating its role in cancer biology and for its potential use as a clinical biomarker. The provided protocol offers a robust starting point for researchers. Given the association of GPR110 with aggressive tumor features, further studies into its function and regulation are warranted and may lead to the development of novel therapeutic strategies targeting this receptor.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. Clinical Significance of G Protein-Coupled Receptor 110 (GPR110) as a Novel Prognostic Biomarker in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]



- 2. Clinical Significance of G Protein-Coupled Receptor 110 (GPR110) as a Novel Prognostic Biomarker in Osteosarcoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression and prognostic role of orphan receptor GPR110 in glioma PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPCRs profiling and identification of GPR110 as a potential new target in HER2+ breast cancer PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GPR110 promotes progression and metastasis of triple-negative breast cancer PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for GPR110 Immunohistochemistry in Tumor Samples]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10772786#gpr110-immunohistochemistry-protocolfor-tumor-samples]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com